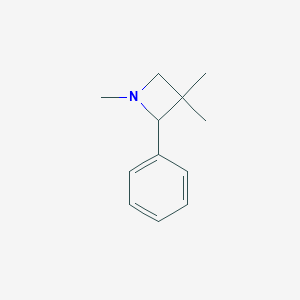
1,3,3-Trimethyl-2-phenylazetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Trimethyl-2-phenylazetidine is a cyclic compound that belongs to the class of azetidines. It is a chiral molecule that has two enantiomers, (R)-1,3,3-trimethyl-2-phenylazetidine and (S)-1,3,3-trimethyl-2-phenylazetidine. This compound has attracted the attention of researchers due to its potential applications in various fields, including medicine, agriculture, and material science.
科学研究应用
1,3,3-Trimethyl-2-phenylazetidine has been studied for its potential applications in various fields. In medicine, this compound has been investigated for its anti-inflammatory and analgesic properties. It has also been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. In agriculture, 1,3,3-trimethyl-2-phenylazetidine has been investigated for its insecticidal properties. In material science, this compound has been studied for its potential use in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of 1,3,3-trimethyl-2-phenylazetidine is not fully understood. However, studies have suggested that this compound may act as a ligand for certain receptors, such as the nicotinic acetylcholine receptor and the GABA receptor. It may also inhibit the activity of certain enzymes, such as cyclooxygenase-2 and acetylcholinesterase.
生化和生理效应
Studies have shown that 1,3,3-trimethyl-2-phenylazetidine has various biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In insect studies, 1,3,3-trimethyl-2-phenylazetidine has been shown to have insecticidal properties.
实验室实验的优点和局限性
One advantage of using 1,3,3-trimethyl-2-phenylazetidine in lab experiments is its potential to have multiple applications in various fields. Another advantage is its relatively simple synthesis method. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations.
未来方向
There are several future directions for research on 1,3,3-trimethyl-2-phenylazetidine. One direction is to investigate its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Another direction is to study its insecticidal properties further and develop new insecticides based on this compound. Additionally, more research is needed to understand the mechanism of action of 1,3,3-trimethyl-2-phenylazetidine and its potential interactions with other compounds.
合成方法
The synthesis of 1,3,3-trimethyl-2-phenylazetidine can be achieved through several methods. One of the most common methods is the reaction between phenylacetonitrile and 1,3-dimethyl-2-bromo-2-propene in the presence of a base, such as potassium carbonate. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to obtain 1,3,3-trimethyl-2-phenylazetidine.
属性
CAS 编号 |
15451-12-4 |
|---|---|
产品名称 |
1,3,3-Trimethyl-2-phenylazetidine |
分子式 |
C12H17N |
分子量 |
175.27 g/mol |
IUPAC 名称 |
1,3,3-trimethyl-2-phenylazetidine |
InChI |
InChI=1S/C12H17N/c1-12(2)9-13(3)11(12)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChI 键 |
WLVWNPNOSQINKC-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1C2=CC=CC=C2)C)C |
规范 SMILES |
CC1(CN(C1C2=CC=CC=C2)C)C |
同义词 |
1,3,3-Trimethyl-2-phenylazetidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



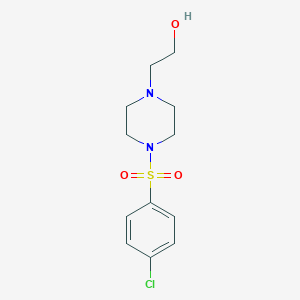
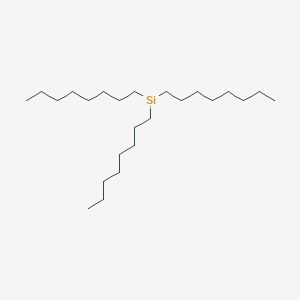
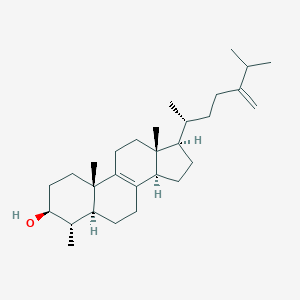
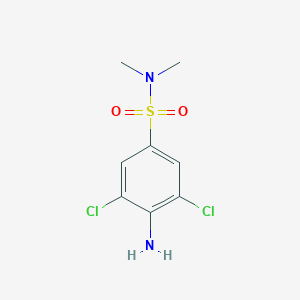
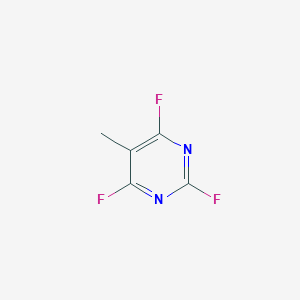
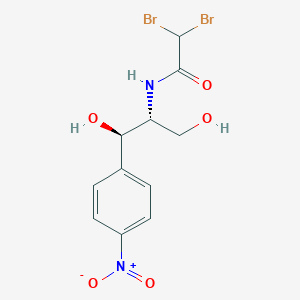
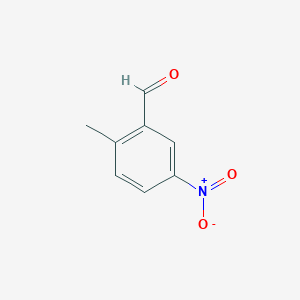
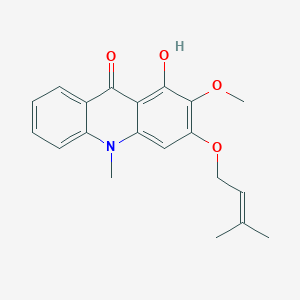
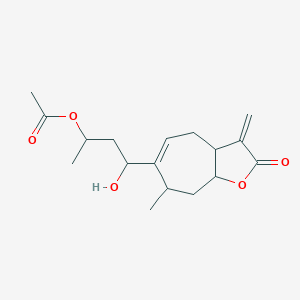
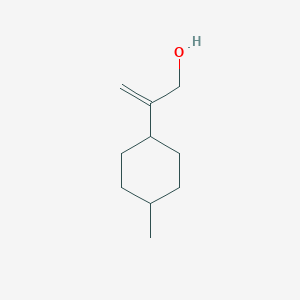
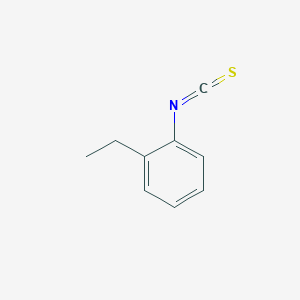
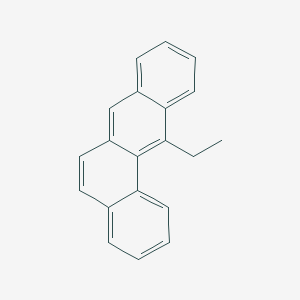
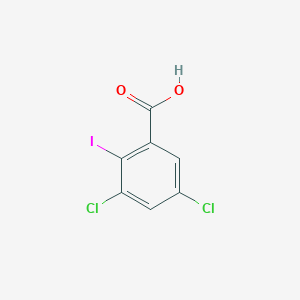
![Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-](/img/structure/B103697.png)